(4-((2-Ethoxyphenyl)amino)-6-fluoroquinolin-3-yl)(thiomorpholino)methanone
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Overview
Description
(4-((2-Ethoxyphenyl)amino)-6-fluoroquinolin-3-yl)(thiomorpholino)methanone is a complex organic compound that belongs to the class of quinoline derivatives This compound is characterized by the presence of a quinoline core, substituted with an ethoxyphenyl group, a fluorine atom, and a thiomorpholino group
Preparation Methods
The synthesis of (4-((2-Ethoxyphenyl)amino)-6-fluoroquinolin-3-yl)(thiomorpholino)methanone involves multiple steps, starting from readily available starting materials. The synthetic route typically includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through a Friedländer synthesis, which involves the condensation of aniline derivatives with ketones in the presence of acidic or basic catalysts.
Introduction of the Ethoxyphenyl Group: The ethoxyphenyl group can be introduced through a nucleophilic aromatic substitution reaction, where an ethoxyphenylamine reacts with a suitable quinoline derivative.
Thiomorpholino Substitution: The thiomorpholino group can be introduced through a nucleophilic substitution reaction, where a thiomorpholine derivative reacts with a suitable intermediate.
Industrial production methods may involve optimization of these steps to improve yield and scalability.
Chemical Reactions Analysis
(4-((2-Ethoxyphenyl)amino)-6-fluoroquinolin-3-yl)(thiomorpholino)methanone undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the quinoline core or other functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups on the quinoline core or the ethoxyphenyl group are replaced by other substituents.
Hydrolysis: Hydrolysis reactions can occur under acidic or basic conditions, leading to the cleavage of the methanone group and formation of corresponding carboxylic acids or alcohols.
Scientific Research Applications
(4-((2-Ethoxyphenyl)amino)-6-fluoroquinolin-3-yl)(thiomorpholino)methanone has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as an anticancer agent, antimicrobial agent, and anti-inflammatory agent. Its unique structure allows it to interact with various biological targets, making it a promising candidate for drug development.
Biological Studies: The compound is used in biological studies to investigate its effects on cellular processes, such as apoptosis, cell proliferation, and signal transduction pathways.
Chemical Biology: The compound is utilized as a chemical probe to study the function of specific proteins and enzymes in biological systems.
Material Science: The compound’s unique chemical properties make it suitable for use in the development of novel materials, such as organic semiconductors and fluorescent dyes.
Mechanism of Action
The mechanism of action of (4-((2-Ethoxyphenyl)amino)-6-fluoroquinolin-3-yl)(thiomorpholino)methanone involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, leading to the disruption of key cellular processes. Additionally, the compound can interact with receptors on the cell surface, modulating signal transduction pathways and affecting cellular responses.
Comparison with Similar Compounds
(4-((2-Ethoxyphenyl)amino)-6-fluoroquinolin-3-yl)(thiomorpholino)methanone can be compared with other quinoline derivatives, such as:
Chloroquine: An antimalarial drug that also exhibits anticancer and anti-inflammatory properties.
Quinoline N-oxides: Compounds with potent antimicrobial and anticancer activities.
Fluoroquinolones: A class of antibiotics that target bacterial DNA gyrase and topoisomerase IV.
The uniqueness of this compound lies in its combination of functional groups, which confer distinct chemical and biological properties, making it a versatile compound for various scientific applications.
Properties
IUPAC Name |
[4-(2-ethoxyanilino)-6-fluoroquinolin-3-yl]-thiomorpholin-4-ylmethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22FN3O2S/c1-2-28-20-6-4-3-5-19(20)25-21-16-13-15(23)7-8-18(16)24-14-17(21)22(27)26-9-11-29-12-10-26/h3-8,13-14H,2,9-12H2,1H3,(H,24,25) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OYLKNOGXSIVLAU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC2=C3C=C(C=CC3=NC=C2C(=O)N4CCSCC4)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22FN3O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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